Isogmelinol
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Overview
Description
Isogmelinol is a lignan, a type of natural compound found in plants. It is structurally related to other lignans such as gmelinol and neogmelinol. These compounds are known for their unique structural characteristics and potential biological activities, including antifungal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isogmelinol typically involves several key steps. One common method is the asymmetric interrupted Feist-Benary reaction, which allows for the stereoselective formation of the compound . Another approach involves the radical annulation route, which has been used to synthesize both this compound and related compounds like paulownin .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize yield and purity. Detailed industrial methods are not widely published, but they likely follow principles of green chemistry to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: Isogmelinol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Chemistry: It serves as a model compound for studying lignan synthesis and reactivity.
Medicine: Research is ongoing to explore its potential as an anticancer and anti-inflammatory agent.
Industry: Its unique structural properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of isogmelinol involves its interaction with specific molecular targets. For example, its antifungal activity is believed to result from its ability to disrupt fungal cell membranes. The exact molecular pathways and targets are still under investigation, but it is thought to involve the inhibition of key enzymes and disruption of cellular processes .
Comparison with Similar Compounds
Isogmelinol is structurally similar to other lignans such as gmelinol and neogmelinol. it has unique features that distinguish it from these compounds:
Gmelinol: Shares a similar core structure but differs in the arrangement of functional groups.
Neogmelinol: A stereoisomer of this compound, meaning it has the same molecular formula but a different spatial arrangement of atoms.
These differences in structure can lead to variations in biological activity and chemical reactivity, highlighting the uniqueness of this compound.
Properties
CAS No. |
597-01-3 |
---|---|
Molecular Formula |
C22H26O7 |
Molecular Weight |
402.4 g/mol |
IUPAC Name |
(3R,3aS,6S,6aR)-3,6-bis(3,4-dimethoxyphenyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-ol |
InChI |
InChI=1S/C22H26O7/c1-24-16-7-5-13(9-18(16)26-3)20-15-11-28-21(22(15,23)12-29-20)14-6-8-17(25-2)19(10-14)27-4/h5-10,15,20-21,23H,11-12H2,1-4H3/t15-,20-,21-,22-/m1/s1 |
InChI Key |
MEIWPHMJWJAVIY-FPHUIIFBSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@@H]2[C@H]3CO[C@@H]([C@]3(CO2)O)C4=CC(=C(C=C4)OC)OC)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3COC(C3(CO2)O)C4=CC(=C(C=C4)OC)OC)OC |
Origin of Product |
United States |
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